N-[(2E)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide
Description
N-[(2E)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a structurally complex heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 5,5-dioxido group, a 3-(trifluoromethyl)phenyl substituent, and a 2-methoxyacetamide moiety. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the dioxido (-SO₂) group may influence solubility and electronic properties .
Synthetic routes for analogous compounds often involve cyclocondensation of thioamide precursors with ketones or aldehydes under acidic conditions, followed by oxidation to introduce the sulfone group .
Properties
Molecular Formula |
C15H15F3N2O4S2 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-[5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methoxyacetamide |
InChI |
InChI=1S/C15H15F3N2O4S2/c1-24-6-13(21)19-14-20(11-7-26(22,23)8-12(11)25-14)10-4-2-3-9(5-10)15(16,17)18/h2-5,11-12H,6-8H2,1H3 |
InChI Key |
LXFLCLLTFCKKFB-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Stille coupling reaction, which is used to form the conjugated polymers . The reaction conditions often require the use of catalysts, such as palladium, and solvents like toluene or DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or thiols.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-[(2E)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide involves several steps that typically include the formation of the thiazole ring and subsequent modifications to introduce functional groups such as methoxy and trifluoromethyl groups. The structural characteristics of this compound are significant in determining its reactivity and biological interactions.
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various microbial strains. The presence of the trifluoromethyl group often enhances lipophilicity and biological activity against bacteria and fungi.
- Anticancer Activity : Research indicates that derivatives of thiazole compounds can inhibit cancer cell proliferation. The specific mechanism often involves interference with cellular signaling pathways related to growth and apoptosis.
- Anti-inflammatory Effects : Some thiazole derivatives have been documented to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes.
Therapeutic Applications
The therapeutic applications of this compound are promising:
| Application | Description |
|---|---|
| Antimicrobial Agents | Potential use in developing new antibiotics or antifungal medications. |
| Cancer Treatment | Investigated as a lead compound for new anticancer drugs targeting specific tumors. |
| Anti-inflammatory Drugs | Could be developed into medications for chronic inflammatory diseases. |
Case Studies and Research Findings
Research studies have explored the efficacy of compounds similar to this compound in various settings:
- Anticancer Studies : A study assessing thiazole derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity .
- Antimicrobial Efficacy : Another research highlighted the effectiveness of thiazole compounds against Staphylococcus aureus, with notable inhibition zones observed in agar diffusion tests .
Mechanism of Action
The mechanism of action of N-[(2E)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to related derivatives, focusing on substituent effects, physicochemical properties, and reactivity. Below is a detailed analysis supported by evidence:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Impact on Bioactivity The trifluoromethyl group in the target compound likely enhances metabolic stability compared to the methoxy-substituted analog in , as CF₃ groups resist oxidative degradation .
Thiadiazole derivatives () utilize concentrated sulfuric acid for cyclization, a harsher condition compared to the ethanol/HCl systems used for thiazolidinones .
Spectroscopic Characterization
- IR Spectra : The target compound’s -SO₂ group would show strong absorption near 1332–1259 cm⁻¹, similar to and .
- ¹H NMR : The 2-methoxyacetamide moiety would resonate at δ ~3.4–3.6 ppm (OCH₃) and δ ~1.9–2.1 ppm (CH₃CO), consistent with analogs in and .
Table 2: Physicochemical and Spectral Data
Research Findings and Implications
- Biological Relevance : While direct bioactivity data for the target compound are absent, structurally related thiazole and thiadiazole derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties . The trifluoromethyl group may enhance blood-brain barrier penetration, a trait valuable in CNS-targeted therapies .
Biological Activity
The compound N-[(2E)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that includes:
- A thieno[3,4-d][1,3]thiazole core.
- A trifluoromethyl substituent which is known to enhance biological activity through various mechanisms.
- An acetamide functional group which may contribute to its pharmacological properties.
The trifluoromethyl group is particularly notable for its ability to modify the electronic properties of the molecule, often leading to increased potency in biological systems .
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing the thiazole and trifluoromethyl groups have shown promising results against various cancer cell lines. The compound's ability to inhibit specific kinases involved in cancer progression has been a focal point of investigation.
Case Studies
- Inhibition of HER2/ErbB2 : A related compound demonstrated an IC50 value of 10 nM against HER2, suggesting that our compound may exhibit comparable activity due to structural similarities .
- Cytotoxicity Assays : In vitro studies have shown that compounds with similar thieno-thiazole structures can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and disruption of mitochondrial function.
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of receptor protein-tyrosine kinases (EC 2.7.10.1), which are critical in signaling pathways for cell growth and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiazole derivatives can increase ROS levels within cells, leading to oxidative stress and subsequent cell death.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:
- Absorption : The presence of the methoxy group may enhance solubility and absorption.
- Metabolism : Investigations into metabolic pathways are necessary to determine how the compound is processed within biological systems.
- Excretion : Knowledge about how the compound is eliminated from the body can inform dosing regimens.
Summary of Biological Activities
Related Compounds and Their Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Trifloxystrobin | Trifluoromethyl group | Fungicidal activity |
| Selinexor | Contains trifluoromethyl moiety | Anticancer activity |
| Other thiazole derivatives | Similar core structure | Various anticancer activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
